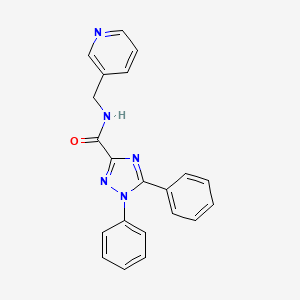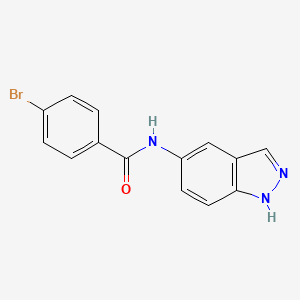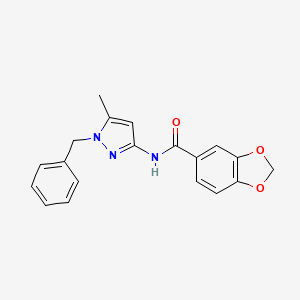
N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, commonly known as BMX, is a chemical compound that has been of great interest in scientific research due to its potential as a therapeutic agent. BMX belongs to the class of compounds known as pyrazoles and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of BMX is not fully understood, but it is believed to act through multiple pathways. In cancer research, BMX has been found to inhibit the activity of certain enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, BMX has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological research, BMX has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
BMX has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, BMX has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BMX has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, BMX has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMX in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using BMX is its poor solubility in water, which may require the use of organic solvents. Another limitation is the lack of clinical data on the safety and efficacy of BMX in humans, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on BMX. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide valuable information for its clinical development. Additionally, research on the synthesis of BMX analogs may lead to the discovery of compounds with improved biological activity and pharmacological properties.
Synthesemethoden
The synthesis of BMX involves a series of chemical reactions that require specific reagents and conditions. The general method involves the reaction of 1-benzyl-5-methylpyrazole with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques such as flash chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
BMX has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, BMX has been found to exhibit anticancer activity by inhibiting the proliferation and migration of cancer cells. In inflammation research, BMX has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological research, BMX has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-9-18(21-22(13)11-14-5-3-2-4-6-14)20-19(23)15-7-8-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZFGCIOVDFPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

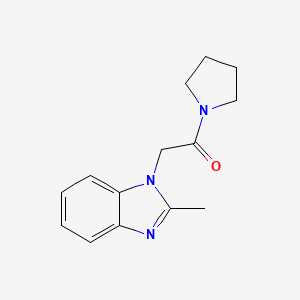
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
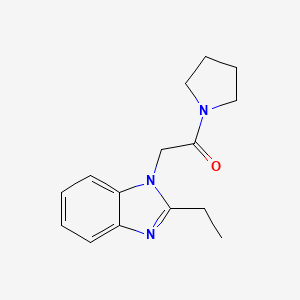
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
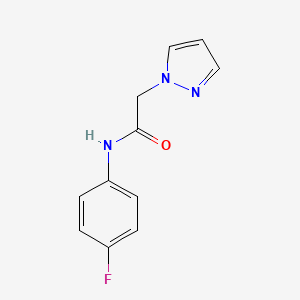
![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
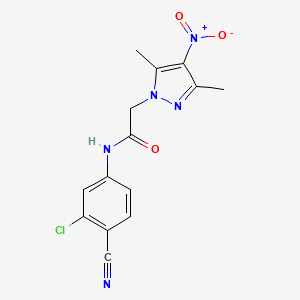
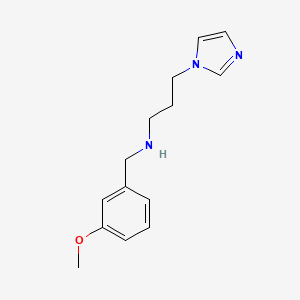
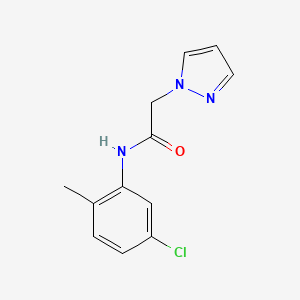
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)
